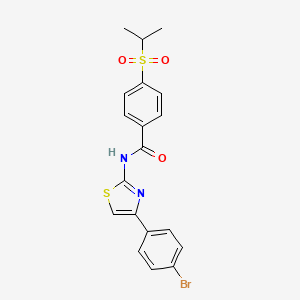

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Biological Staining

The structure of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide suggests potential similarities with Hoechst 33258, a known DNA minor groove binder. Hoechst 33258 and its analogues are prominent for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, as well as for analyzing nuclear DNA content values via flow cytometry. Furthermore, they have applications in studying plant chromosomes. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Optoelectronic Materials

Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide may have potential applications in the field of optoelectronics. Quinazoline and pyrimidine derivatives, structurally similar to the given compound, are extensively explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The inclusion of quinazoline and pyrimidine fragments in π-extended conjugated systems is valued for the creation of novel optoelectronic materials. Such compounds are investigated for their electroluminescent properties and their use in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, some derivatives are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors (Lipunova et al., 2018).

Antioxidant and Anti-inflammatory Agents

The benzothiazole moiety, a part of the compound , is present in various bioactive heterocycles and natural products. It's noted for its significant role in compounds with a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structure of benzothiazole is central in many potent drugs, and it is continually attracting attention for its biological and therapeutic activities. Specifically, benzofused thiazole derivatives have been investigated for their potential as alternative antioxidant and anti-inflammatory agents. Studies have indicated that certain benzofused thiazole derivatives show distinct anti-inflammatory and antioxidant activities, making them a promising template for the development of new therapeutic agents (Sumit et al., 2020).

Synthesis of Fused Heterocycles

The compound also bears resemblance to 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, which are used in synthesizing various heterocyclic compounds like 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The synthetic potential of these compounds is leveraged in creating a wide array of heterocyclic compounds, indicating that N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide could also be a precursor or an intermediate in the synthesis of complex fused heterocycles (Petrov & Androsov, 2013).

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLYTTBQQYJGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2425665.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425668.png)

![1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2425670.png)